molecular formula C27H37N3O5S B13682685 (R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide

(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide

Cat. No.: B13682685
M. Wt: 515.7 g/mol
InChI Key: QQIPYKJLXSERBK-UHFFFAOYSA-N
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Description

®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide typically involves multiple steps:

    Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-(1-Boc-4-piperidyl)ethanol.

    Formation of Sulfonamide: The protected piperidine is then reacted with 4-amino-2-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is coupled with 2-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand its binding affinity and specificity towards various proteins and enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against certain diseases and conditions, particularly those involving the central nervous system.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide is similar to other sulfonamide and benzamide derivatives.
  • Compounds such as N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide and N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]benzamide share structural similarities.

Uniqueness

The uniqueness of ®-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in research and development.

Properties

Molecular Formula

C27H37N3O5S

Molecular Weight

515.7 g/mol

IUPAC Name

tert-butyl 4-[1-[[3-methyl-4-[(2-methylbenzoyl)amino]phenyl]sulfonylamino]ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C27H37N3O5S/c1-18-9-7-8-10-23(18)25(31)28-24-12-11-22(17-19(24)2)36(33,34)29-20(3)21-13-15-30(16-14-21)26(32)35-27(4,5)6/h7-12,17,20-21,29H,13-16H2,1-6H3,(H,28,31)

InChI Key

QQIPYKJLXSERBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCN(CC3)C(=O)OC(C)(C)C)C

Origin of Product

United States

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